molecular formula C8H10BrNO2S B1440514 3-Bromo-N,5-dimethylbenzenesulfonamide CAS No. 1020252-91-8

3-Bromo-N,5-dimethylbenzenesulfonamide

Cat. No.: B1440514
CAS No.: 1020252-91-8
M. Wt: 264.14 g/mol
InChI Key: JQYBMUGSJWMEGL-UHFFFAOYSA-N
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Description

3-Bromo-N,5-dimethylbenzenesulfonamide (CAS: 1020252-91-8) is a brominated aromatic sulfonamide with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol . Its structure features a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with a bromine atom at position 3 and methyl groups at positions N and 4. This compound is of interest in medicinal and synthetic chemistry due to sulfonamides' established roles as enzyme inhibitors and antimicrobial agents.

Properties

IUPAC Name

3-bromo-N,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYBMUGSJWMEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674350
Record name 3-Bromo-N,5-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-91-8
Record name 3-Bromo-N,5-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Bromo-5-methylbenzoic Acid

This intermediate is crucial as the aromatic backbone before sulfonamide formation. It can be prepared by oxidation of (3-bromo-5-methylphenyl)methanol using potassium permanganate under reflux conditions.

Parameter Details
Starting material (3-bromo-5-methylphenyl)methanol
Oxidizing agent Potassium permanganate (KMnO4)
Solvent Water and acetone
Temperature Reflux (~80°C)
Reaction time 1 hour
Workup Acidification with HCl, filtration, extraction with diethyl ether, drying over Na2SO4
Yield Approximately 60%
Characterization 1H NMR (400 MHz, CDCl3): δ 8.05 (s, 1H), 7.85–7.84 (m, 1H), 7.58 (s, 1H), 2.40 (s, 3H)

This method is well-documented and provides a reliable route to 3-bromo-5-methylbenzoic acid with moderate yield.

Conversion to 3-Bromo-5-methylbenzamide

The carboxylic acid can be converted to the corresponding benzamide by reaction with carbonyldiimidazole (CDI) followed by ammonia treatment.

Parameter Details
Starting material 3-Bromo-5-methylbenzoic acid
Reagents Carbonyldiimidazole (CDI), ammonia gas
Solvent Ethyl acetate (EA)
Temperature Reflux for 3 hours
Reaction time 3 hours reflux + 1 hour ammonia treatment
Workup Filtration, washing with HCl (10%) and water, drying over Na2SO4, vacuum concentration
Yield Approximately 94%
Characterization 1H NMR (400 MHz, CDCl3): δ 7.73–7.72 (m, 1H), 7.56–7.55 (m, 1H), 7.50–7.49 (m, 1H), 2.39 (s, 3H)

This method is efficient and yields high-purity benzamide intermediate suitable for further sulfonylation.

Preparation of 3-Bromo-N,5-dimethylbenzenesulfonamide

Sulfonylation and Amination

The final step involves the introduction of the sulfonamide group. Typically, this is achieved via:

Though direct literature on this compound synthesis is limited, analogous sulfonamide preparations follow this general procedure:

Step Description
Chlorosulfonation Treatment of aromatic compound with chlorosulfonic acid (ClSO3H) at controlled temperature
Intermediate Formation of 3-bromo-5-methylbenzenesulfonyl chloride
Amination Reaction of sulfonyl chloride with ammonia or amine in an inert solvent (e.g., dichloromethane)
Workup Washing, drying, and purification by recrystallization or chromatography
Yield Typically moderate to high depending on conditions

This method is standard for sulfonamide synthesis and can be adapted for the target compound.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 (3-bromo-5-methylphenyl)methanol KMnO4, H2O/acetone, reflux 1 h 3-Bromo-5-methylbenzoic acid 60 Oxidation of benzyl alcohol
2 3-Bromo-5-methylbenzoic acid CDI, NH3, EA, reflux 3 h + NH3 1 h 3-Bromo-5-methylbenzamide 94 Amide formation
3 3-Bromo-5-methylbenzene derivative Chlorosulfonic acid, then NH3 or amine This compound Variable Sulfonyl chloride formation + amination

Research Findings and Analysis

  • The oxidation of methyl-substituted benzyl alcohols with potassium permanganate is a robust method yielding carboxylic acids suitable for further functionalization.
  • The use of carbonyldiimidazole (CDI) for amide formation is advantageous due to mild conditions and high yields.
  • Sulfonyl chloride intermediates are highly reactive and allow efficient conversion to sulfonamides upon reaction with ammonia.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence the yield and purity of the final sulfonamide.
  • Literature indicates that bromination is best performed prior to sulfonylation to ensure regioselectivity and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as sulfonic acids or sulfinamides.

Scientific Research Applications

Chemical Synthesis

3-Bromo-N,5-dimethylbenzenesulfonamide serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Coupling Reactions : Utilized in the formation of more complex organic molecules through palladium-catalyzed coupling reactions.
  • Functionalization : The sulfonamide group enables further functionalization, enhancing the compound's reactivity for the synthesis of derivatives with tailored properties.

Synthesis Example

Reaction TypeConditionsYield
Pd-Coupling Reaction80°C, 22h86%

This reaction demonstrates the compound's ability to undergo transformations that yield high purity and yield under controlled conditions.

Pharmaceutical Applications

The compound exhibits potential as an antibacterial agent due to its mechanism of action as an inhibitor of the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction, making it a candidate for antibiotic development.

Biochemical Research

This compound is also significant in biochemical research due to its interactions with various enzymes and proteins:

  • Enzyme Inhibition : It can inhibit enzymes like carbonic anhydrase, affecting physiological processes such as pH regulation and fluid balance in tissues.
  • Cellular Effects : Studies indicate that this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is vital for cell growth and differentiation.

Case Studies

Several studies have explored the applications of this compound:

  • Antibacterial Activity : Research demonstrated that derivatives of this compound effectively inhibited bacterial growth in vitro, suggesting its potential as a lead compound for antibiotic drug development.
  • Cellular Impact Studies : Experiments indicated that varying dosages affected cell proliferation rates and apoptosis pathways in cancer cell lines, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Bromo-N,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between 3-Bromo-N,5-dimethylbenzenesulfonamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₈H₁₀BrNO₂S 264.14 Br (C3), CH₃ (N), CH₃ (C5) Moderate logP (lipophilicity)
3-Bromo-5-methoxybenzenesulfonamide C₇H₈BrNO₃S 266.11 Br (C3), OCH₃ (C5), NH₂ (sulfonamide) Higher polarity due to OCH₃
3-Bromo-N,N-dipropylbenzenesulfonamide C₁₂H₁₈BrNO₂S 328.29 Br (C3), N(CH₂CH₂CH₃)₂ Increased lipophilicity (logP ~3.5)
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide C₁₀H₁₀BrF₃N₂O₂ 343.10 Br (C3), CF₃ (C5), CON(CH₃)₂ Enhanced electronegativity from CF₃

Biological Activity

3-Bromo-N,5-dimethylbenzenesulfonamide is a sulfonamide compound with notable biological activities, primarily through its role as an inhibitor of bacterial enzymes. This article explores its mechanisms of action, biological effects, and relevant case studies, along with comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀BrN₁O₂S
  • Molecular Weight : 264.143 g/mol
  • Appearance : White crystalline solid
  • Solubility : Insoluble in water; soluble in organic solvents

The compound features a bromine atom and dimethyl groups attached to a benzenesulfonamide structure, which contributes to its unique chemical reactivity and biological activity.

As a sulfonamide, this compound primarily functions by inhibiting the enzyme dihydropteroate synthetase , a crucial enzyme in the folic acid synthesis pathway in bacteria. By blocking this enzyme, the compound disrupts bacterial growth and reproduction, positioning it as a potential antibacterial agent.

Biological Activities

  • Antibacterial Activity :
    • The compound has demonstrated significant antibacterial properties against various gram-positive and gram-negative bacteria. Its mechanism involves competitive inhibition of dihydropteroate synthetase, leading to impaired folate synthesis essential for bacterial survival.
  • Antitumor Potential :
    • Preliminary studies indicate that this compound may inhibit tumor cell proliferation. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest.
  • Enzyme Inhibition :
    • Research has highlighted its ability to inhibit specific enzymes involved in metabolic pathways. Detailed kinetic studies suggest that this compound acts as a competitive inhibitor for various target enzymes, which may have therapeutic implications.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that indicate its effectiveness as an antibiotic candidate.
  • Antitumor Studies : In vitro experiments demonstrated that the compound inhibited the growth of several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.
  • Enzyme Interaction Studies : Kinetic analyses revealed that this compound competes with substrate binding at the active sites of certain enzymes, providing insights into its potential therapeutic applications.

Comparative Analysis

To better understand the significance of this compound's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-Amino-n,n-dimethylbenzenesulfonamideC₈H₁₁N₂O₂SLimited enzyme inhibition
4-Amino-3-bromo-n,n-dimethylbenzenesulfonamideC₈H₁₁BrN₂O₂SSimilar antimicrobial properties
4-Amino-3-chloro-n,n-dimethylbenzenesulfonamideC₈H₁₁ClN₂O₂SVarying reactivity; potential enzyme inhibitor

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield
SolventTHFMaximizes solubility of intermediates
Temperature0–5°C (sulfonylation)Reduces hydrolysis
CatalystPd(PPh3_3)4_4 (Suzuki)>85% coupling efficiency

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-N,5-dimethylbenzenesulfonamide
Reactant of Route 2
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3-Bromo-N,5-dimethylbenzenesulfonamide

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